2-(2-Aminoethyl)-5-bromobenzene-1,4-diol
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Overview
Description
2-(2-Aminoethyl)-5-bromobenzene-1,4-diol is an organic compound that features a benzene ring substituted with an aminoethyl group, a bromine atom, and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-5-bromobenzene-1,4-diol typically involves the introduction of the aminoethyl group and the bromine atom onto a benzene ring that already contains hydroxyl groups. One common method involves the bromination of 2-(2-Aminoethyl)benzene-1,4-diol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane at a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethyl)-5-bromobenzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (SC(NH₂)₂) in polar solvents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 2-(2-Aminoethyl)benzene-1,4-diol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Aminoethyl)-5-bromobenzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-(2-Aminoethyl)-5-bromobenzene-1,4-diol involves its interaction with specific molecular targets such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the bromine atom and hydroxyl groups can participate in various chemical reactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminoethyl)benzene-1,4-diol: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-Bromo-2-hydroxybenzylamine: Contains a bromine atom and an amino group but lacks the second hydroxyl group.
2-(2-Aminoethyl)-4-bromophenol: Similar structure but with different positioning of the hydroxyl and bromine groups .
Uniqueness
2-(2-Aminoethyl)-5-bromobenzene-1,4-diol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
81255-55-2 |
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Molecular Formula |
C8H10BrNO2 |
Molecular Weight |
232.07 g/mol |
IUPAC Name |
2-(2-aminoethyl)-5-bromobenzene-1,4-diol |
InChI |
InChI=1S/C8H10BrNO2/c9-6-4-7(11)5(1-2-10)3-8(6)12/h3-4,11-12H,1-2,10H2 |
InChI Key |
NBXCQBGYUVQBKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1O)Br)O)CCN |
Origin of Product |
United States |
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